1-Allyl-2,4-dimethoxybenzene

描述

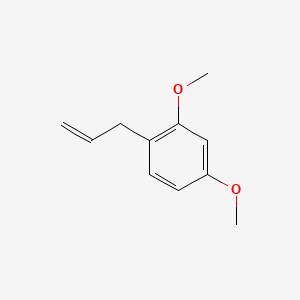

1-Allyl-2,4-dimethoxybenzene, also known as osmorhizol, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of an allyl group and two methoxy groups attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

1-Allyl-2,4-dimethoxybenzene can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. This reaction involves the alkylation of 1,4-dimethoxybenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

化学反应分析

1-Allyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated compounds.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while reduction with H₂/Pd results in the formation of saturated hydrocarbons.

科学研究应用

Chemical Properties and Identification

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.22 g/mol

- CAS Number : 93-15-2

- Structure : The compound features a methoxy group at the 2 and 4 positions of the benzene ring and an allyl group at the 1 position.

Agricultural Uses

1-Allyl-2,4-dimethoxybenzene has been identified as an effective insect attractant in pest management strategies. It is particularly noted for its role in luring specific insect species, such as Diabrotica speciosa (the southern corn rootworm).

Case Study: Insect Luring

- In a study conducted using yellow cup traps baited with this compound, significantly higher captures of Diabrotica speciosa were recorded compared to control traps. This indicates its potential utility in integrated pest management systems to monitor and control pest populations .

Cosmetic Industry

The compound is utilized as a fragrance ingredient in various cosmetic products due to its pleasant aroma reminiscent of cloves. Regulatory assessments have confirmed its safety for use in cosmetics at concentrations below certain thresholds.

Regulatory Insights

- According to assessments by health authorities, the compound is not considered a skin sensitizer at concentrations up to 8%, allowing for its inclusion in personal care formulations .

Pharmaceutical Applications

Research has indicated potential therapeutic properties of this compound, particularly in the context of antimicrobial activity.

Case Study: Antimicrobial Activity

- Studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial effects against pathogens such as Helicobacter pylori. This opens avenues for exploring its use in developing new antimicrobial agents .

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Insect attractant | Effective against Diabrotica speciosa |

| Cosmetics | Fragrance ingredient | Safe for use at low concentrations |

| Pharmaceuticals | Antimicrobial agent | Potential against Helicobacter pylori |

Table 2: Regulatory Assessment Findings

| Parameter | Finding |

|---|---|

| Skin Sensitization | Not a sensitizer at <8% |

| Occupational Exposure Risk | Minimal with proper controls |

| Environmental Impact | Low risk per current assessments |

作用机制

The mechanism of action of 1-allyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring attacking the electrophile to form a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .

In biological systems, the compound’s mechanism of action may involve its interaction with cellular membranes and enzymes, leading to its observed biological effects. Further research is needed to fully elucidate these mechanisms.

相似化合物的比较

1-Allyl-2,4-dimethoxybenzene can be compared with other similar compounds, such as:

Eugenol (2-methoxy-4-(2-propenyl)phenol): Both compounds contain an allyl group and methoxy groups, but eugenol has a hydroxyl group instead of a second methoxy group.

Estragole (4-allylanisole): Similar to this compound, estragole contains an allyl group and a methoxy group, but it lacks the second methoxy group.

4-Allyl-1,2-dimethoxybenzene: This isomer differs in the position of the methoxy groups on the benzene ring.

生物活性

1-Allyl-2,4-dimethoxybenzene (also known as methyleugenol) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula CHO. The structure features an allyl group attached to a dimethoxy-substituted benzene ring. This unique arrangement contributes to its biological activity and reactivity in various chemical processes.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH radical scavenging and ABTS assays. Results indicate that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

3. Insecticidal Effects

Interestingly, this compound has also been studied for its insecticidal properties. It was found to act as a kairomone for certain beetle species, significantly attracting them in field trials. Such properties highlight its potential use in pest management strategies .

The biological activity of this compound can be attributed to its interaction with cellular targets. The compound is believed to modulate various signaling pathways through:

- Electrophilic Aromatic Substitution : The compound acts as a nucleophile in electrophilic aromatic substitution reactions, allowing it to form reactive intermediates that can interact with biological macromolecules.

- Membrane Interaction : It may alter membrane fluidity and permeability, affecting cellular processes such as enzyme activity and signal transduction.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 128 |

These findings suggest that the compound could be further explored for therapeutic applications in treating infections.

Research on Antioxidant Activity

In another study assessing antioxidant properties:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 45 |

The low IC50 values indicate strong antioxidant activity, supporting its potential use in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

属性

IUPAC Name |

2,4-dimethoxy-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYHZSHPUFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190467 | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-23-5 | |

| Record name | Osmorhizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmorhizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-allyl-2,4-dimethoxybenzene in the essential oil composition of Anthriscus cerefolium?

A1: this compound is a significant component of the essential oil derived from Anthriscus cerefolium (chervil), although its concentration can vary. Studies have shown that it is the second most abundant compound in the oil, after estragole (methyl chavicol). [, ] For instance, in one study, the essential oil of Anthriscus cerefolium collected in Turkey contained 15.15% this compound. [] Interestingly, the ratio of estragole to this compound can differ depending on the part of the plant and its growth stage. []

Q2: Has this compound been investigated for its interaction with insect olfactory systems?

A2: Yes, research suggests that this compound, particularly when combined with 2-allyl-1,3-dimethoxybenzene, can interfere with the antennal responses of male gypsy moths (Lymantria dispar) to their pheromone. [] Electroantennogram (EAG) recordings demonstrated a short-term inhibitory effect on the moths' ability to detect pheromone plumes when exposed to a mixture containing these compounds. [] This highlights the potential of this compound and related compounds in disrupting insect olfactory perception, possibly leading to novel pest control strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。